molecular formula C11H12N4O2 B14083573 2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one

2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one

Cat. No.: B14083573
M. Wt: 232.24 g/mol
InChI Key: SWBNSMFSLCXZCM-UHFFFAOYSA-N
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Description

2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a morpholine ring fused to a pyrido[4,3-D]pyrimidin-5-one core, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar steps to laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring.

Scientific Research Applications

2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one involves its interaction with specific molecular targets, such as DNA-dependent protein kinase. By inhibiting this kinase, the compound can interfere with DNA repair processes, leading to potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one is unique due to its specific structural configuration, which contributes to its potent kinase inhibition and potential therapeutic applications. Its ability to selectively inhibit DNA-dependent protein kinase sets it apart from other similar compounds .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2-morpholin-4-yl-6H-pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C11H12N4O2/c16-10-8-7-13-11(14-9(8)1-2-12-10)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,12,16)

InChI Key

SWBNSMFSLCXZCM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)C=CNC3=O

Origin of Product

United States

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